molecular formula C15H29Si3 B14228713 CID 78068266

CID 78068266

Katalognummer: B14228713
Molekulargewicht: 293.65 g/mol
InChI-Schlüssel: DNFSSTYFOQTVGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78068266” is a chemical entity with unique properties and applications. This compound is of interest in various fields of scientific research due to its distinct chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78068266” involves specific chemical reactions and conditions. The preparation methods typically include the use of precursor chemicals that undergo a series of reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the successful synthesis of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. The industrial production methods involve large-scale chemical reactors and advanced techniques to optimize the yield and purity of the compound. The process may include multiple steps, such as purification and quality control, to ensure the final product meets the required standards.

Analyse Chemischer Reaktionen

Types of Reactions: The compound “CID 78068266” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can vary widely and are of interest in various applications, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

The compound “CID 78068266” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, “this compound” may be used in the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism of action of “CID 78068266” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to “CID 78068266” include those with comparable chemical structures and reactivity. These compounds may share similar applications and properties but can differ in specific aspects such as potency, selectivity, and stability.

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This compound may offer advantages over similar compounds in terms of its reactivity, stability, or potential applications. The comparison with similar compounds helps to highlight the distinct features and potential benefits of “this compound”.

Conclusion

The compound “this compound” is a valuable chemical entity with diverse applications in scientific research Its unique properties and reactivity make it an important compound for studies in chemistry, biology, medicine, and industry

Eigenschaften

Molekularformel

C15H29Si3

Molekulargewicht

293.65 g/mol

InChI

InChI=1S/C15H29Si3/c1-15(2,3)18(16(4)5,17(6,7)8)14-12-10-9-11-13-14/h9-13H,1-8H3

InChI-Schlüssel

DNFSSTYFOQTVGK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C1=CC=CC=C1)([Si](C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.